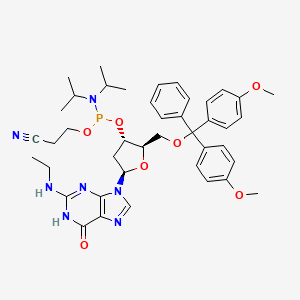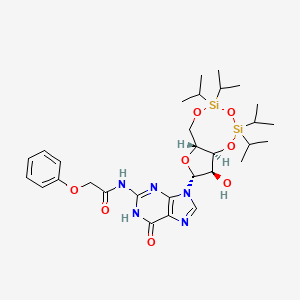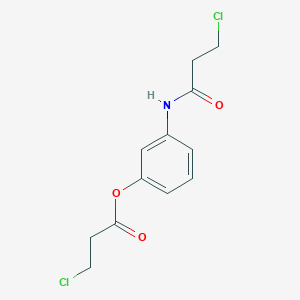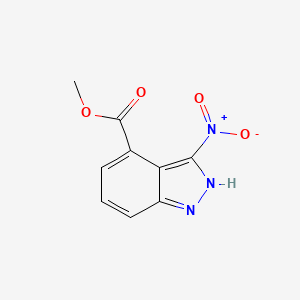
2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite
Descripción general
Descripción
2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite is a novel nucleoside analogue . It is a nucleotide analog with potent antiviral and anticancer activities . This compound has been shown to be an activator of deoxyribonucleosides and ribonucleosides, which may lead to the activation of their respective polymerases .
Molecular Structure Analysis
The molecular formula of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite is C42H52N7O7P . The structure includes a deoxyribose sugar, a guanine base, and a phosphoramidite linker group .Chemical Reactions Analysis
The compound is used as a building block for the synthesis of modified oligonucleotides . With precise conjugation of N2-ethylguanosine and DMT protection on the 5’-end, this phosphoramidite aids in the modification of RNA .Aplicaciones Científicas De Investigación
2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite is a specialized chemical used in the synthesis of oligonucleotides, a fundamental process in molecular biology research. Its application is crucial for creating specific DNA or RNA sequences that can be used in genetic research, diagnostic assays, and the development of new therapeutic agents. This compound allows for the high-fidelity assembly of nucleic acid chains, facilitating studies on gene function, regulation, and expression.
Role in Nucleic Acid Research
The compound is instrumental in nucleic acid research, enabling scientists to explore the biological role of nucleic acids in various physiological and pathological conditions. Studies such as the one conducted by Marmiy and Esipov (2015) on the biological role of 8-oxo-2'-deoxyguanosine highlight the significance of such compounds in understanding oxidative stress and its associated diseases through the regulation of gene expression and DNA repair mechanisms (Marmiy & Esipov, 2015).
Contributions to Medical Research
In medical research, the precision in synthesizing oligonucleotides using this compound is vital for developing diagnostic tests and treatments. For example, the development of wound dressings that use specific oligonucleotides to induce angiogenesis, as discussed by Dikici et al. (2021), showcases the potential therapeutic applications stemming from the use of this compound in synthesizing biologically active sequences (Dikici et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite is the synthesis of modified oligonucleotides . It acts as a building block in this process, aiding in the modification of RNA .
Mode of Action
2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite interacts with its targets by precisely conjugating N2-ethylguanosine and providing DMT protection on the 5’-end . This interaction leads to the activation of deoxyribonucleosides and ribonucleosides, which may further activate their respective polymerases .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of modified oligonucleotides . The activation of deoxyribonucleosides and ribonucleosides can lead to changes in these pathways, potentially influencing the synthesis and function of RNA .
Result of Action
The molecular and cellular effects of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite’s action include the potential for targeted drug delivery and treatment of diseases like cancer and viral infections . Its role in activating deoxyribonucleosides and ribonucleosides could also lead to changes in RNA synthesis and function .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N7O7P/c1-8-44-41-46-39-38(40(50)47-41)45-27-48(39)37-25-35(56-57(54-24-12-23-43)49(28(2)3)29(4)5)36(55-37)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-6)20-16-31)32-17-21-34(52-7)22-18-32/h9-11,13-22,27-29,35-37H,8,12,24-26H2,1-7H3,(H2,44,46,47,50)/t35-,36+,37+,57?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFUQAJFTZKDA-VTMKYEHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)






![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)


